REACTION_CXSMILES
|
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].C=O.[P:10]([OH:13])([OH:12])[OH:11].[C:14](OC(=O)C)(=O)C>C(O)(=O)C>[P:10]([CH2:14][N:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3])([OH:13])([OH:12])=[O:11]
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 ml round-bottom flask was equipped with a thermometer, condenser, magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
ADDITION
|
Details
|
Into the flask was charged, under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 0.75 hour
|
Duration
|
0.75 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux over 1.2 hours
|
Duration
|
1.2 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux for another 0.1 hour
|
Duration
|
0.1 h
|
Type
|
CUSTOM
|
Details
|
(A white solid precipitated early in the heating period
|
Type
|
DISSOLUTION
|
Details
|
redissolved toward the end
|
Type
|
TEMPERATURE
|
Details
|
) The reaction mixture was cooled somewhat
|
Type
|
ADDITION
|
Details
|
150 ml of water was added to it
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2.0 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
stripped at 70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)CN1C(=O)NC(=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 110.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |